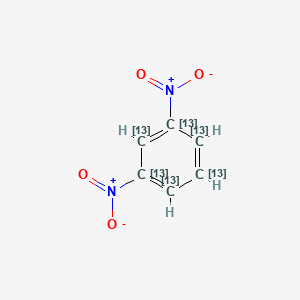

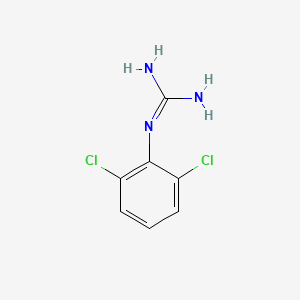

1,3-Dinitrobenzene-13C6

Overview

Description

Scientific Research Applications

Environmental Analysis

1,3-Dinitrobenzene-13C6 can be used in environmental analysis . The stable isotopes of this compound can be used as tracers or environmental markers to study the fate and transport of nitrobenzenes in the environment .

Synthetic Intermediates

This compound is also used as a synthetic intermediate . Synthetic intermediates are compounds that are used in the production of other compounds. In this case, 1,3-Dinitrobenzene-13C6 can be used to synthesize other chemicals, particularly those that require a nitrobenzene group .

Manufacture of Explosives

1,3-Dinitrobenzene-13C6 is used in the manufacture of explosives . The nitro groups (-NO2) attached to the benzene ring make this compound highly reactive, which is a desired property in explosives .

Anion Receptors

1,3-Dinitrobenzene-13C6 has been used in the development of anion receptors . Specifically, it has been used in the creation of indole-based Schiff base receptors for F− anions . These receptors are used in the detection and measurement of fluoride ions in various applications .

Colorimetric Sensors

The compound has been used in the development of colorimetric sensors . These sensors change color in response to certain stimuli, in this case, the presence of F− anions . This makes 1,3-Dinitrobenzene-13C6 useful in the creation of visual indicators for certain chemical reactions .

Research and Development

Given its unique properties, 1,3-Dinitrobenzene-13C6 is often used in research and development . It can be used in a variety of experiments and studies to better understand its properties and potential applications .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1,3-Dinitrobenzene-13C6 is the enzyme Mannan endo-1,4-beta-mannosidase . This enzyme plays a crucial role in the hydrolysis of beta-1,4-linked mannan and galactomannan .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function

Action Environment

It is known that the compound is a synthetic chemical used in the manufacture of explosives , suggesting that it may be stable under a variety of conditions.

properties

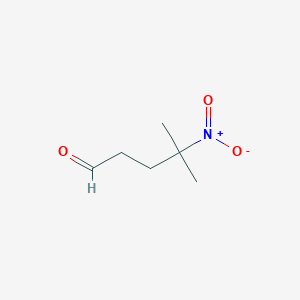

IUPAC Name |

1,3-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCYWAQPCXBPJA-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583995 | |

| Record name | 1,3-Dinitro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201595-60-0 | |

| Record name | 1,3-Dinitro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201595-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)

![Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-](/img/structure/B1357138.png)